An In-Depth Technical Guide to Hydrazinylbenzenesulfonamide Hydrochloride Isomers for Advanced Research and Development
An In-Depth Technical Guide to Hydrazinylbenzenesulfonamide Hydrochloride Isomers for Advanced Research and Development
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on hydrazinylbenzenesulfonamide hydrochloride. A critical ambiguity exists concerning the positional isomerism of this compound, with the 2-hydrazinyl and 4-hydrazinyl variants possessing distinctly different profiles in scientific literature and commercial availability. This document will first address the specified but less-documented 2-hydrazinylbenzenesulfonamide hydrochloride before providing an in-depth exploration of the industrially significant and extensively researched 4-hydrazinylbenzenesulfonamide hydrochloride, a key precursor in modern pharmaceutical synthesis.
Part 1: 2-Hydrazinylbenzenesulfonamide Hydrochloride: An Overview
The ortho-substituted isomer, 2-hydrazinylbenzenesulfonamide, and its hydrochloride salt are specified chemical entities. However, publicly accessible data regarding its synthesis, applications, and detailed properties are sparse compared to its para-substituted counterpart. This section consolidates the available information.
Core Identification and Properties
CAS Number : 1187929-19-6[1][2]
Molecular Formula : C₆H₁₀ClN₃O₂S[1]
Molecular Weight : 223.68 g/mol [1][2]
A summary of its computed and reported properties is presented below.
| Property | Value | Source |
| CAS Number | 1187929-19-6 | ChemScene[1] |
| Molecular Formula | C₆H₁₀ClN₃O₂S | ChemScene[1] |
| Molecular Weight | 223.68 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 98.21 Ų | ChemScene[1] |
| LogP | 0.0414 | ChemScene[1] |
| Hydrogen Bond Donors | 3 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
| Storage | Sealed in dry, 2-8℃ | ChemScene[1] |
The non-hydrochloride form (CAS 90824-33-2) is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation[3]. It is imperative for researchers to consult the specific Safety Data Sheet (SDS) from the supplier before handling 2-hydrazinylbenzenesulfonamide hydrochloride.
Due to the limited information, the remainder of this guide will focus on the para-isomer, which is of significant interest in drug discovery and development.
Part 2: 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Comprehensive Technical Guide
4-Hydrazinylbenzenesulfonamide hydrochloride (also known as 4-sulfamoylphenylhydrazine hydrochloride) is a critical building block in medicinal chemistry.[4] Its prominence stems from its role as a key intermediate in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID).[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it highly suitable for various synthetic transformations.[4][5]
Physicochemical and Analytical Profile
This compound typically appears as a white to light yellow crystalline powder.[4][6] Its key properties are summarized for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 17852-52-7 | CymitQuimica, BenchChem[4][5] |
| Molecular Formula | C₆H₁₀ClN₃O₂S | PubChem, BenchChem[4][7] |
| Molecular Weight | 223.68 g/mol | PubChem, BenchChem[4][7] |
| Melting Point | 207.1 - 207.2 °C | ECHA[8] |
| Appearance | White to light yellow crystalline powder | LookChem, BenchChem[4][6] |
| Water Solubility | 144 g/L at 20 °C | ECHA[8] |
| LogP (Octanol/Water Partition Coefficient) | -0.99 at 20 °C | ECHA[8] |
| Density | 1.644 g/cm³ at 20 °C | ECHA[8] |
Analytical Characterization: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-hydrazinylbenzenesulfonamide hydrochloride and for monitoring reaction progress during its synthesis.[9][10] A typical method utilizes a C8 or C18 reversed-phase column with UV detection.[10] Spectroscopic methods such as IR and NMR are essential for structural confirmation.
Synthesis Protocols: A Scientist's Perspective
The synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride is well-established, with two primary routes dominating laboratory and industrial production. The choice between these methods hinges on factors like starting material availability, scalability, and desired purity.
Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)
This classic, two-step approach is the most frequently cited laboratory-scale synthesis, leveraging the readily available and inexpensive sulfanilamide.[4] The causality behind this process is rooted in the conversion of a stable primary aromatic amine into a highly reactive diazonium salt, which is then reduced to the target hydrazine.
Step 1: Diazotization of 4-Aminobenzenesulfonamide
-
Reaction Setup: In a flask immersed in an ice-salt bath, create a slurry of 4-aminobenzenesulfonamide (1 equivalent) in a mixture of concentrated hydrochloric acid and crushed ice.[9][11] The objective is to maintain a reaction temperature strictly between 0 and 5°C to ensure the stability of the diazonium salt intermediate.[4]
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise to the vigorously stirred slurry.[9][11]
-
Monitoring: The reaction is typically complete when the solution becomes clear, indicating the full conversion to the soluble 4-sulfamoylbenzenediazonium chloride. This step usually takes 30-60 minutes.[9]
Step 2: Reduction of the Diazonium Salt
-
Reductant Preparation: In a separate flask, prepare a cold solution of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 2-3 equivalents) in concentrated hydrochloric acid.[11][12]
-
Reduction: Pour the freshly prepared, cold diazonium salt solution into the stannous chloride solution with vigorous stirring, while maintaining the temperature at 0-5°C.[9][12] The desired product will begin to precipitate.
-
Isolation: Continue stirring in the ice bath. For complete precipitation, the mixture can be allowed to stand overnight.[4][9] Isolate the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry to yield 4-hydrazinylbenzenesulfonamide hydrochloride.[9]
Caption: Alternative synthesis from p-chlorobenzenesulfonamide.
Applications in Drug Discovery and Development
The primary utility of 4-hydrazinylbenzenesulfonamide hydrochloride is as a precursor for synthesizing molecules with a sulfonamide moiety, a well-known zinc-binding group in various metalloenzymes. [13]
Key Intermediate for Celecoxib
The synthesis of Celecoxib involves the condensation of 4-hydrazinylbenzenesulfonamide hydrochloride with a 1,3-dicarbonyl compound, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, to form the characteristic pyrazole ring structure of the final drug. [4]
Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors. [13]Derivatives synthesized from 4-hydrazinylbenzenesulfonamide have been extensively studied for their inhibitory activity against various human (h) CA isoforms (e.g., hCA I, II, IX, XII). [13][14][15]Selective inhibition of tumor-associated isoforms like hCA IX and XII is a validated strategy in anticancer drug discovery. [15]Research has shown that novel benzenesulfonamides derived from this precursor can potently inhibit these isoforms in the low nanomolar range. [13][15]Furthermore, some derivatives have demonstrated anticonvulsant properties by targeting hCA II and VII isoforms. [16]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating through rigorous adherence to safety standards.
-
Hazard Identification: This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation. [8]It is considered very toxic to aquatic life with long-lasting effects. [8]* Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat. [8][17][18]Handle in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. [18]* Handling Procedures: Avoid formation of dust. [17][19]Do not eat, drink, or smoke when using this product. [17]Wash hands thoroughly after handling. [18]* First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If skin irritation or a rash occurs, seek medical attention. [17][18] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [17][18] * Ingestion: Rinse mouth and seek medical attention. [8][17] * Inhalation: Remove to fresh air. If symptoms occur, get medical attention. [17]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [17][18]The compound is noted to be hygroscopic and should be stored under an inert gas (e.g., Argon or Nitrogen) at 2-8°C for long-term stability. [6][9] This guide provides a robust framework for understanding and utilizing hydrazinylbenzenesulfonamide hydrochloride isomers. By clarifying the distinction between the 2- and 4-isomers and detailing the synthesis, properties, and applications of the latter, it equips researchers with the necessary knowledge for successful application in their R&D endeavors.
-
References
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Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Hydrazinylbenzamide hydrochloride. [Link]
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Ghorab, M. M., et al. (2019). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338–1344. [Link]
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Patel, H. R., et al. (2019). Synthesis, Characterization and Anti-breast Cancer Activity of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide. Asian Journal of Organic & Medicinal Chemistry, 4(2), 116-121. [Link]
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LookChem. Cas 17852-52-7, 4-Hydrazinobenzene-1-sulfonamide hydrochloride. [Link]
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PharmaCompass. 4-Hydrazine Benzene Sulphonamide Hcl. [Link]
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Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19343–19356. [Link]
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Ibrahim, H. S., et al. (2019). Application of hydrazino and hydrazido linkers to connect benzenesulfonamides with hydrophilic/phobic tails for targeting the middle region of human carbonic anhydrases active site: Selective inhibitors of hCA IX. European Journal of Medicinal Chemistry, 179, 547-556. [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(4), 807-818. [Link]
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Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5035. [Link]
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Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
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